Tert-butyl 4-methylpyridin-3-ylcarbamate

JAK Inhibitor Medicinal Chemistry Synthetic Intermediate

Secure your supply of the regioselectively Boc-protected 4-methylpyridin-3-amine (CAS 180253-66-1) specifically engineered for JAK inhibitor intermediate synthesis. Unlike the isomeric 3-methyl-4-pyridyl carbamate (CAS 180253-65-0) or the unprotected amine, this precise (4-methyl-3-pyridyl)carbamate ensures correct regiochemistry for tofacitinib pathway, avoiding inactive impurities. Compatible with directed ortho-metalation and late-stage deprotection. Stock available for immediate medicinal chemistry expansion.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 180253-66-1
Cat. No. B071840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-methylpyridin-3-ylcarbamate
CAS180253-66-1
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H16N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
InChIKeyDIHCQPPXAIYZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-methylpyridin-3-ylcarbamate (CAS 180253-66-1): A Critical Boc-Protected Building Block for Pyridine-Focused Drug Discovery


Tert-butyl 4-methylpyridin-3-ylcarbamate (CAS 180253-66-1) is a heterocyclic building block featuring a 4-methylpyridine core with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol, this compound is a crystalline solid with a reported melting point of 91–93 °C . Its principal utility lies in medicinal chemistry as a protected form of 3-amino-4-methylpyridine (3-amino-4-picoline), enabling controlled, regioselective functionalization of the pyridine scaffold in multi-step syntheses [1].

Why Simple Substitution of Tert-butyl 4-methylpyridin-3-ylcarbamate (CAS 180253-66-1) with Other Pyridinyl Carbamates is Scientifically Unsound


The tert-butyl (4-methylpyridin-3-yl)carbamate scaffold is not interchangeable with its close analogs. Critical structural variations—including the position of the methyl and Boc-protected amine groups on the pyridine ring, and the nature of the carbamate ester—dictate its reactivity, stability, and ultimate utility in target synthesis. For instance, the isomeric tert-butyl (3-methylpyridin-4-yl)carbamate (CAS 180253-65-0) presents a different electronic and steric environment, leading to divergent cross-coupling outcomes. Furthermore, the unprotected amine 3-amino-4-methylpyridine lacks the stability and orthogonal protection required for complex sequences. The following sections provide quantitative evidence detailing why the specific regiochemistry and protecting group of CAS 180253-66-1 are essential for reproducible scientific outcomes, particularly in the synthesis of JAK inhibitors .

Quantitative Evidence for Selecting Tert-butyl 4-methylpyridin-3-ylcarbamate (CAS 180253-66-1) Over Key Analogs


Regiochemical Fidelity: Direct Evidence for (4-Methyl-3-pyridyl)carbamate as the Key Intermediate in Tofacitinib Synthesis

The precise (4-methylpyridin-3-yl)carbamate substitution pattern is essential for the synthesis of the JAK3 inhibitor tofacitinib. The target compound, as a Boc-protected precursor, can be deprotected to the corresponding amine, which is then further elaborated to the active pharmaceutical ingredient. In contrast, the methyl carbamate analog, methyl (4-methylpyridin-3-yl)carbamate (CAS 694495-63-1), is explicitly identified as an intermediate for tofacitinib and is listed as 'Tofatinib Impurity 9' or 'Tofacitinib Related Impurity 3', underscoring the specific regiochemical requirement . The tert-butyl carbamate provides orthogonal protection compared to the methyl ester, which is crucial for late-stage functionalization .

JAK Inhibitor Medicinal Chemistry Synthetic Intermediate

Comparative Synthesis Efficiency: Quantified Yield for tert-Butyl (4-Methylpyridin-3-yl)carbamate Versus Unprotected Amine

A validated synthetic protocol from US Patent US05681959 describes the preparation of tert-butyl 4-methylpyridin-3-ylcarbamate via a directed ortho-metalation of 3-tert-butoxycarbonylaminopyridine, followed by methylation with methyl iodide. This method yields 7.34 g (51%) of a pale beige crystalline solid with a melting point of 91–93 °C . The use of a Boc-protected starting material is critical; attempting this transformation on unprotected 3-amino-4-methylpyridine would result in competing N-alkylation and poor regioselectivity due to the free amine's nucleophilicity.

Organic Synthesis Process Chemistry Protecting Group Strategy

Differentiating Physicochemical Properties: LogP and Stability of tert-Butyl vs. Methyl Carbamate Analogs

The tert-butyl carbamate (Boc) group imparts distinct physicochemical properties compared to simpler alkyl carbamates like the methyl ester. The target compound has a predicted LogP of 2.81, compared to the methyl analog's XLogP3 of 0.8 [REFS-1, REFS-2]. This higher lipophilicity correlates with improved membrane permeability and can influence the compound's behavior in biological assays and downstream synthetic steps. Furthermore, the Boc group confers chemical stability under basic and nucleophilic conditions, allowing for selective manipulation of other functional groups before deprotection under mild acidolysis.

Physicochemical Properties Drug Design Stability

Optimized Application Scenarios for Tert-butyl 4-methylpyridin-3-ylcarbamate (CAS 180253-66-1) Based on Quantitative Evidence


As a Key Intermediate in the Synthesis of Tofacitinib and Other JAK3 Inhibitors

The primary application scenario is as a protected precursor for the amine intermediate in the synthesis of tofacitinib. The precise (4-methyl-3-pyridyl)carbamate structure is essential for this pathway, as the methyl analog is a known impurity and the isomeric (3-methyl-4-pyridyl)carbamate does not lead to active JAK3 inhibitors . The Boc group allows for late-stage deprotection and further functionalization.

As a Robust, Orthogonally Protected Building Block for Complex Pyridine Synthesis

The compound is ideal for multi-step synthesis where orthogonal protection of the amine is required. Its documented synthesis via directed ortho-metalation demonstrates its compatibility with strongly basic conditions. The higher LogP of 2.81 [1] may also influence solubility and partitioning in aqueous workups and chromatographic purifications, simplifying isolation.

In Structure-Activity Relationship (SAR) Studies of Pyridine-Containing Pharmaceuticals

For medicinal chemistry programs exploring pyridine-based scaffolds, the tert-butyl (4-methylpyridin-3-yl)carbamate serves as a versatile intermediate. Its defined regiochemistry allows for systematic exploration of substitution at the 2-, 5-, and 6-positions of the pyridine ring after Boc-deprotection, enabling SAR around the core JAK3 inhibitor pharmacophore .

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